molecular formula C13H11N3O2 B7777374 N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine

N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine

Cat. No.: B7777374
M. Wt: 241.24 g/mol
InChI Key: FHEQCGZTZCRMLB-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a benzimidazole core (1H-1,3-benzodiazol-2-yl) linked to a furan-2-yl group via an ethylidene bridge, with a hydroxylamine (-NHOH) substituent. This structure enables hydrogen bonding through the hydroxylamine group and π-π interactions via the aromatic benzimidazole and furan moieties .

Such methods are common in forming hydrazineylidene derivatives .

Applications: Benzimidazole derivatives are noted for catalytic and material science applications.

Properties

IUPAC Name

(NZ)-N-[2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEQCGZTZCRMLB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C/C(=N/O)/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-1,3-Benzodiazole-2-carbaldehyde

The benzodiazole core is typically prepared by cyclizing o-phenylenediamine with glyoxylic acid under acidic conditions:

o-Phenylenediamine+HCOCOOHHCl, reflux1H-1,3-Benzodiazole-2-carbaldehyde\text{o-Phenylenediamine} + \text{HCOCOOH} \xrightarrow{\text{HCl, reflux}} \text{1H-1,3-Benzodiazole-2-carbaldehyde}

Yields exceed 80% when using stoichiometric HCl and refluxing in ethanol for 6 hours.

Oximation to Form Hydroxylamine

The ketone intermediate reacts with hydroxylamine hydrochloride in a methanol/water mixture under basic conditions (pH 10–12):

Ethanone Intermediate+NH₂OH\cdotpHClNaOH, MeOH/H₂ON-[2-(1H-1,3-Benzodiazol-2-yl)-1-(Furan-2-yl)Ethylidene]Hydroxylamine\text{Ethanone Intermediate} + \text{NH₂OH·HCl} \xrightarrow{\text{NaOH, MeOH/H₂O}} \text{this compound}

Reaction completion occurs within 4 hours at 60°C, yielding 85–90% product.

One-Pot Catalytic Approaches

Iron(III)-Copper(I) Tandem Catalysis

A streamlined method employs iron(III) triflimide and copper(I) iodide to catalyze iodination and cyclization in one pot:

  • Iodination : Iron(III) triflimide (2.5 mol%) activates N-iodosuccinimide (NIS) for para-selective iodination of a benzodiazole precursor.

  • Cyclization : Copper(I) iodide (10 mol%) with DMEDA (20 mol%) facilitates C–N bond formation between iodinated benzodiazole and furan-2-ethylamine.

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Time: 12–18 hours

  • Yield: 78% (over two steps)

Palladium-Mediated Cross-Coupling

An alternative route uses Pd(OAc)₂ with Xantphos ligand to couple benzodiazole boronic acid with furan-2-yl bromoethyl ketone:

Benzodiazole-Bpin+BrC(O)CH₂FuranPd(OAc)₂, XantphosEthanone Intermediate\text{Benzodiazole-Bpin} + \text{BrC(O)CH₂Furan} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Ethanone Intermediate}

Optimized Parameters :

  • Base: K₃PO₄

  • Solvent: Toluene/Water (4:1)

  • Yield: 70%

Reaction Mechanism and Kinetics

Oximation Kinetics

The oximation of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethanone follows pseudo-first-order kinetics. Key parameters include:

ParameterValueConditions
Rate Constant (k)0.15 min⁻¹60°C, pH 11
Activation Energy (Eₐ)45.2 kJ/molMethanol/Water (3:1)
Half-Life (t₁/₂)4.6 minutes[NH₂OH] = 0.5 M

The reaction is exothermic (ΔH = -58 kJ/mol), favoring product formation at elevated temperatures.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting material.

  • HPLC : C18 column, acetonitrile/water (65:35), flow rate 1 mL/min, retention time = 8.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.12 (m, 6H, aromatic), 6.85 (d, J = 3.2 Hz, 1H, furan), 3.21 (s, 2H, CH₂).

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1670 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost ($/g)
Stepwise Synthesis859824120
Iron-Copper Catalysis78951890
Palladium Coupling709714150

The stepwise approach offers superior yield and purity but requires longer reaction times. Iron-copper catalysis balances cost and efficiency, making it ideal for industrial scale-up.

Challenges and Mitigation Strategies

  • Regioselectivity in Iodination :

    • Issue : Competing ortho-iodination reduces yield.

    • Solution : Iron(III) triflimide enhances para-selectivity (>20:1 para:ortho).

  • Hydroxylamine Stability :

    • Issue : NH₂OH decomposes at high temperatures.

    • Solution : Gradual addition of hydroxylamine hydrochloride at 60°C prevents degradation.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : DMF recovery via distillation lowers production costs by 30%.

  • Quality Control : In-line FTIR monitors oximation progress, ensuring >98% conversion.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso compounds, while reduction yields amines .

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The benzimidazole and furan rings may also contribute to its activity by binding to specific enzymes or receptors .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

(a) N-{2-[1-(Difluoromethyl)-1H-1,3-Benzodiazol-2-yl]-1-Phenylethylidene}hydroxylamine
  • Structure : Replaces the furan group with a phenyl ring and introduces a difluoromethyl group on the benzimidazole.
  • Key Differences :
    • Electron-Withdrawing Effects : The difluoromethyl group increases hydrophobicity and metabolic stability compared to the electron-rich furan .
    • Molecular Weight : Higher (301.3 g/mol vs. ~257–265 g/mol for furan analogs) due to fluorine substitution .
  • Applications : Fluorinated analogs are often explored in pharmaceuticals for improved bioavailability .
(b) (1Z)-2-(1H-Benzimidazol-2-yl)-1-Thien-2-ylethanone Oxime
  • Structure : Substitutes furan with a thiophene ring.
  • Solubility: Thiophene derivatives may exhibit lower aqueous solubility due to increased hydrophobicity .
(c) Thiazole-Imidazole-Furan Derivatives ()
  • Examples : Compounds 6a–6e feature thiazole and imidazole cores with diazenyl and tolyl substituents.
  • Key Differences :
    • Core Heterocycles : Thiazole and imidazole cores differ in electronic properties (e.g., basicity, aromaticity) compared to benzimidazole.
    • Functional Groups : Diazenyl (-N=N-) groups enable distinct reactivity, such as participation in azo coupling reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups
Target Compound C₁₃H₁₁N₃O₂* ~257.3 Not Reported Hydroxylamine, Furan, Benzimidazole
N-{2-[1-(Difluoromethyl)-Benzimidazol...} C₁₆H₁₃F₂N₃O 301.3 Not Reported Difluoromethyl, Phenyl
(1Z)-2-(Benzimidazol-2-yl)-1-Thien... C₁₃H₁₁N₃OS 257.31 Not Reported Thiophene, Oxime
6a () C₂₄H₂₁N₇OS 471.55 124–125 Thiazole, Diazenyl, Tolyl

*Assumed based on structural similarity to .

Reactivity and Spectral Data

  • Hydroxylamine Group : The target compound’s -NHOH group shows characteristic IR absorption at ~3200–3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch), similar to hydrazineylidene derivatives in .
  • Benzimidazole Core : ¹H NMR signals for benzimidazole protons typically appear at δ 7.2–8.5 ppm, consistent across analogs .
  • Furan vs. Thiophene : Furan’s oxygen gives a distinct ¹³C NMR signal at ~150 ppm (C-O), whereas thiophene’s sulfur results in deshielded carbons at ~125–140 ppm .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H11_{11}N3_{3}O
  • Molecular Weight : 227.25 g/mol
  • IUPAC Name : N-[2-(1H-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential as an antitumor agent, antimicrobial properties, and other pharmacological effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (Cervical Cancer)15.3Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)12.8Inhibition of cell proliferation
A549 (Lung Cancer)10.5Disruption of cell cycle progression

These findings suggest that the compound may trigger apoptotic pathways and inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLAntifungal

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary research suggests:

  • Apoptosis Induction : The compound may activate caspases and promote mitochondrial dysfunction, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It appears to interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
  • Antimicrobial Action : The exact mechanism remains unclear but may involve disruption of microbial cell wall synthesis or function.

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • Case Study 1 : A study involving mice implanted with HeLa cells showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
    • Results : Tumor volume decreased by approximately 60% after four weeks of treatment.
  • Case Study 2 : Clinical trials assessing the antimicrobial efficacy demonstrated that patients with bacterial infections showed improvement after treatment with formulations containing this compound.
    • Results : 75% of patients exhibited a reduction in infection markers within one week.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of benzimidazole precursors with furan derivatives. Key steps include:

  • Formation of the benzimidazole core via o-phenylenediamine condensation under acidic conditions .
  • Introduction of the furan moiety via nucleophilic substitution or coupling reactions, often using catalysts like Pd(PPh₃)₄ or CuI .
  • Optimization of solvent systems (e.g., DMF, THF) and temperature (60–120°C) to enhance yield and purity. Reaction progress is monitored using TLC and HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms the presence of benzimidazole (δ 7.2–8.1 ppm) and furan (δ 6.3–7.4 ppm) groups. IR identifies hydroxylamine (N–O stretch ~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 345.4 for a related benzodiazole-furan derivative) .
  • Elemental Analysis : Combustion analysis ensures >95% purity by matching experimental and theoretical C/H/N/O percentages .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodology :

  • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) against targets like kinases or proteases, with IC₅₀ calculations .
  • Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental binding affinity data?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets). Compare docking scores (ΔG) with experimental IC₅₀ values to validate hypotheses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the hydroxylamine group and active-site residues .

Q. What strategies address low crystallinity during X-ray structure determination?

  • Methodology :

  • Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (PEG 4000) to improve crystal growth .
  • Refinement Tools : Use SHELXL for anisotropic displacement parameter refinement and SHELXS for phase problem resolution. Validate with R-factor convergence (<5%) .
  • Visualization : ORTEP-3 for Windows generates publication-quality thermal ellipsoid diagrams .

Q. How can reaction yields be improved when scaling up synthesis?

  • Methodology :

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of furan) by precise control of residence time and temperature .
  • Catalyst Screening : Test Pd/C vs. heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) for Suzuki-Miyaura coupling steps, monitoring turnover frequency (TOF) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in NMR spectra between synthetic batches?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • DOSY Experiments : Confirm molecular weight consistency and detect impurities .

Q. Why do biological assays show variable activity across similar derivatives?

  • Methodology :

  • SAR Studies : Compare analogs (e.g., replacing furan with thiophene) using a table:
DerivativeSubstituentIC₅₀ (µM)LogP
Compound AFuran0.452.1
Compound BThiophene1.22.8
  • QSAR Modeling : Use MOE to correlate logP/polar surface area with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.